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Cat. No.: B043892 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-
triethylbenzene, a key aromatic hydrocarbon. The document is intended for researchers,

scientists, and professionals in drug development and related fields, offering detailed data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). This guide includes structured data tables, detailed experimental protocols, and a

visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1,2,4-triethylbenzene.

¹H NMR Data
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

7.0-7.2 m - Aromatic-H

2.6-2.7 q 7.6 -CH₂- (Benzylic)

1.2-1.3 t 7.6 -CH₃

Note: Specific chemical shifts for the aromatic protons were not available in the searched

literature. The data presented is based on typical values for similar aromatic structures.
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¹³C NMR Data
Chemical Shift (ppm) Assignment

142.1 C-1

139.3 C-2

136.9 C-4

128.2 C-5

127.5 C-3

125.8 C-6

25.8 -CH₂- (at C-1)

25.5 -CH₂- (at C-2)

25.2 -CH₂- (at C-4)

15.8 -CH₃ (at C-1)

15.6 -CH₃ (at C-2)

15.5 -CH₃ (at C-4)

Note: The assignments are predicted based on the substitution pattern and have not been

experimentally verified in the available literature.

IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3030-3080 Strong Aromatic C-H Stretch

2845-2975 Strong Aliphatic C-H Stretch

1600, 1500 Medium-Strong Aromatic C=C Stretch

1470-1370 Medium Aliphatic C-H Bend

900-675 Strong C-H Out-of-plane Bend
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Note: The IR data is based on characteristic absorption bands for tri-substituted aromatic

compounds with ethyl groups.

Mass Spectrometry Data
m/z Relative Abundance (%) Proposed Fragment

162 25 [M]⁺ (Molecular Ion)

147 100 [M-CH₃]⁺

133 40 [M-C₂H₅]⁺

119 20 [M-C₃H₇]⁺

105 35 [M-C₄H₉]⁺

91 15 [C₇H₇]⁺ (Tropylium ion)

Data obtained from the National Institute of Standards and Technology (NIST) database.[1]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1,2,4-triethylbenzene was prepared by dissolving approximately 10-20 mg of the

compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing

0.1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a field

strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters were used. For

¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of neat 1,2,4-triethylbenzene was obtained using a Fourier Transform

Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

A small drop of the liquid sample was placed directly onto the ATR crystal. The spectrum was
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recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum

of the clean, empty ATR crystal was recorded prior to the sample measurement and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A dilute solution of 1,2,4-triethylbenzene in a volatile organic solvent (e.g.,

dichloromethane or hexane) was injected into the GC. The compound was separated from the

solvent and any impurities on a capillary column (e.g., DB-5ms) with a programmed

temperature gradient. The eluent from the GC was introduced into the mass spectrometer,

which was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of

the resulting fragments was analyzed by a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis
The following diagram illustrates the workflow of spectroscopic analysis for the structural

elucidation of 1,2,4-triethylbenzene.
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Click to download full resolution via product page

Spectroscopic analysis workflow for 1,2,4-triethylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2,4-Triethylbenzene | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 1,2,4-Triethylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043892#spectroscopic-data-nmr-ir-mass-spec-of-1-
2-4-triethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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